17-Hydroxymethylprogesterone is a synthetic steroid hormone derived from progesterone, primarily used in therapeutic applications related to hormonal imbalances and certain medical conditions. It is classified as a progestin, which is a type of synthetic hormone that mimics the effects of natural progesterone in the body. This compound plays a significant role in reproductive health, particularly in conditions such as congenital adrenal hyperplasia and other disorders related to adrenal insufficiency.
17-Hydroxymethylprogesterone is synthesized from progesterone, which is naturally produced in the ovaries, adrenal glands, and placenta. The compound falls under the category of progestogens, which are substances that induce changes in the endometrium (the lining of the uterus) and maintain pregnancy. Its classification within steroid hormones places it alongside other progestins like medroxyprogesterone acetate.
The synthesis of 17-hydroxymethylprogesterone can be achieved through several chemical reactions. One common method involves the hydroxymethylation of progesterone using formaldehyde or similar reagents under acidic or basic conditions. This process typically includes:
Recent studies have also explored greener extraction methods, utilizing solid-phase microextraction techniques combined with high-performance liquid chromatography for analysis, demonstrating effective quantification of this compound in biological samples .
17-Hydroxymethylprogesterone can participate in various chemical reactions typical for steroid derivatives. Key reactions include:
These reactions are crucial for modifying the pharmacological properties of the compound for therapeutic applications.
The mechanism of action of 17-hydroxymethylprogesterone primarily involves binding to progesterone receptors located in target tissues such as the uterus and mammary glands. Upon binding, it initiates a series of intracellular events that lead to:
These actions are essential for maintaining pregnancy and regulating menstrual cycles.
17-Hydroxymethylprogesterone exhibits several notable physical and chemical properties:
These properties influence its formulation into pharmaceutical products and its stability during storage.
17-Hydroxymethylprogesterone has several important applications in medicine:
17-Hydroxymethylprogesterone (systematic name: 17α-(hydroxymethyl)pregn-4-ene-3,20-dione) is a C21 steroid derivative characterized by a hydroxymethyl (–CH2OH) group at the C17α position of the progesterone backbone. This modification distinguishes it from endogenous progesterone and related analogs like 17α-hydroxyprogesterone (17-OHP), which bears a ketone group at C17 [1] [5]. The compound’s molecular formula is C22H32O3, with a molecular weight of 344.49 g/mol. Its IUPAC name is (8R,9S,10R,13S,14S,17R)-17-(hydroxymethyl)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one.
Spectroscopic features include:
Table 1: Key Spectroscopic Identifiers of 17-Hydroxymethylprogesterone
Technique | Characteristic Signal | Structural Assignment |
---|---|---|
1H NMR | δ 3.65 (t, 2H) | C17–CH2OH |
13C NMR | δ 64.5 | C17–CH2OH |
IR Spectroscopy | 3430 cm−1 | O–H stretch |
Mass Spectrometry | m/z 344 (M+) | Molecular ion |
Early synthetic routes relied on multistep functional group interconversions of progesterone or 17α-OHP:
These methods faced critical limitations:
Modern syntheses leverage radical-based functionalization, notably the Barton reaction (photolytic nitrite-mediated C–H oxidation):
Table 2: Biocatalytic Hydroxylation of 17-Substituted Progesterones by I. farinosa
Substrate | Product(s) | Conversion Rate | Regioselectivity |
---|---|---|---|
17α-Hydroxyprogesterone | 6β,17α-Dihydroxyprogesterone | 85% | C6β (exclusive) |
17α-Hydroxymethylprogesterone | 6β,17α-Dihydroxymethylprogesterone | 78% | C6β (exclusive) |
16α,17α-Epoxyprogesterone | 6β-Hydroxy-16α,17α-epoxyprogesterone | 64% | C6β (primary) |
Derivatives vary significantly in polarity, receptor binding, and metabolic stability:
Reduced progesterone receptor (PR) affinity (35% relative to progesterone) due to steric hindrance from the C17 substituent [1] [10].
Halogenated derivatives: 17α-(Chloromethyl) analogs exhibit:
Antagonistic effects at glucocorticoid receptors (IC50 = 210 nM) [8]
6β-Hydroxy-17α-hydroxymethylprogesterone:
Table 3: Properties of Key 17-Modified Progesterone Derivatives
Compound | logP | PR Binding (% Progesterone) | Aqueous Solubility (mg/mL) | Metabolic Stability (t½, h) |
---|---|---|---|---|
Progesterone | 3.8 | 100% | 0.01 | 0.8 |
17α-Hydroxyprogesterone | 3.9 | 75% | 0.008 | 1.2 |
17α-Hydroxymethylprogesterone | 2.8 | 35% | 0.42 | 3.5 |
17α-(Chloromethyl)progesterone | 3.5 | 28% | 0.09 | 12.1 |
6β,17α-Dihydroxymethylprogesterone | 1.9 | 15% | 1.85 | 8.7 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0